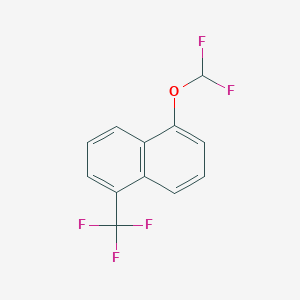
tert-Butyl 4,6-difluoroindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4,6-difluoroindoline-1-carboxylate: is a fluorinated indoline derivative with a molecular weight of 255.26 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it valuable in various demanding applications, particularly in the fields of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-difluoroindoline-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at –78°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities and ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4,6-difluoroindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atoms or other groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 4,6-difluoroindoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various biologically active natural products.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: It is explored for its potential therapeutic effects and as a building block in drug discovery.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4,6-difluoroindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are exerted through its ability to form hydrogen bonds and interact with macromolecules, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- tert-Butyl 4-anilinopiperidine-1-carboxylate
- tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness: tert-Butyl 4,6-difluoroindoline-1-carboxylate is unique due to its fluorinated structure, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring high precision and specificity .
Propiedades
Fórmula molecular |
C13H15F2NO2 |
|---|---|
Peso molecular |
255.26 g/mol |
Nombre IUPAC |
tert-butyl 4,6-difluoro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c1-13(2,3)18-12(17)16-5-4-9-10(15)6-8(14)7-11(9)16/h6-7H,4-5H2,1-3H3 |
Clave InChI |
ULWYKLQAHLYVIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)


![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)
![5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858728.png)


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)




![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)
